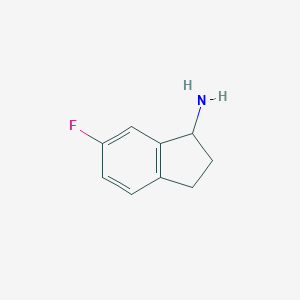

6-Fluoro-2,3-dihydro-1H-inden-1-amine

概要

説明

6-Fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluorine atom at the 6th position and an amine group at the 1st position of the indene ring system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-fluoroindanone, which serves as the key starting material.

Reduction: The 6-fluoroindanone is then subjected to reduction using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield 6-fluoro-2,3-dihydro-1H-indan-1-ol.

Amination: The final step involves the conversion of 6-fluoro-2,3-dihydro-1H-indan-1-ol to this compound through an amination reaction using reagents like ammonia (NH3) or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.

化学反応の分析

Types of Reactions

6-Fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further reduce the compound to form saturated amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of saturated amines

Substitution: Formation of substituted indene derivatives

科学的研究の応用

6-Fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases and disorders.

Industry: Utilized in the development of novel materials and chemical processes.

作用機序

The mechanism of action of 6-Fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

6-Fluoroindanone: A precursor in the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine.

2,3-Dihydro-1H-inden-1-amine: A structurally similar compound without the fluorine atom.

6-Fluoro-2,3-dihydro-1H-indan-1-ol: An intermediate in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

生物活性

6-Fluoro-2,3-dihydro-1H-inden-1-amine (6F-DHIA) is an organic compound recognized for its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6F-DHIA has the molecular formula CHFN and a molecular weight of approximately 167.18 g/mol. Its structure includes a bicyclic indene framework with a fluorine atom at the sixth position and an amine group, which enhances its lipophilicity and membrane permeability. The presence of these functional groups allows for interactions with various biological targets, including enzymes and receptors.

Synthesis

The synthesis of 6F-DHIA typically involves several steps:

- Starting Material : 6-fluorooxindole.

- Reduction : The oxindole is reduced to form the corresponding amine.

- Amination : The amine is then formed through further chemical reactions.

This synthetic pathway highlights the compound's versatility in medicinal chemistry applications.

The biological activity of 6F-DHIA is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amine group can participate in hydrogen bonding with active site residues of enzymes, modulating their catalytic efficiency.

- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, suggesting applications in treating psychiatric disorders.

The fluorine atom enhances binding affinity and selectivity towards these targets, contributing to its pharmacological profile .

Neurotransmitter Modulation

Research indicates that compounds similar to 6F-DHIA can modulate neurotransmitter systems. This modulation may have implications for treating neurological disorders such as depression and anxiety. Studies have shown that structural analogs can affect serotonin and dopamine pathways, which are critical in mood regulation.

Antibacterial Activity

Preliminary investigations into the antibacterial properties of 6F-DHIA suggest it may possess activity against certain bacterial strains. This aspect is still under research but indicates potential therapeutic applications beyond neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6F-DHIA, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 6-Fluoroindene | Parent compound; lacks amine functionality | Basis for synthesis of derivatives |

| 6-Fluoro-2,3-dihydro-1H-indene | Similar bicyclic structure; lacks amine | More reactive due to unsaturation |

| 6-Fluoroindanol | Hydroxyl derivative; lacks amine | Hydroxyl group alters reactivity |

| 6-Chloro-2,3-dihydro-1H-indene | Contains chlorine instead of fluorine | Different reactivity profile due to chlorine |

The uniqueness of 6F-DHIA lies in its chiral nature and the combination of both fluorine and amine functionalities, which significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of 6F-DHIA in various biological assays:

- Neuropharmacological Studies : In vitro studies showed that derivatives of 6F-DHIA could enhance serotonin receptor activity, indicating potential antidepressant effects.

- Enzyme Inhibition Assays : The compound exhibited significant inhibition against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, suggesting implications for mood disorders .

- Antibacterial Screening : Initial tests indicated moderate antibacterial activity against Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent.

特性

IUPAC Name |

6-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXWOWJBKSZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572502, DTXSID701272928 | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148960-37-6, 168902-77-0 | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148960-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。